molecular formula C15H14FN3O2S B4115066 N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)thiourea

N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)thiourea

Cat. No. B4115066
M. Wt: 319.4 g/mol
InChI Key: VPSDGCHXQZPXOO-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the thiourea family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)thiourea is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting certain enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)thiourea has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal strains, and reduce inflammation in animal models. These effects make it a potentially useful compound for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)thiourea in laboratory experiments include its relatively simple synthesis, diverse biological activities, and potential applications in various fields of scientific research. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)thiourea. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of novel derivatives of N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)thiourea with improved biological activities and reduced toxicity.
3. Investigation of the potential applications of this compound in the treatment of various diseases, including cancer and infectious diseases.
4. Studies to determine the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
5. Investigation of the potential synergy between N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)thiourea and other compounds in the treatment of various diseases.

Scientific Research Applications

N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit significant antimicrobial activity against various bacterial and fungal strains. In addition, it has also been shown to possess anticancer properties, making it a potential candidate for the development of novel anticancer drugs.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-methyl-4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2S/c1-10-8-13(19(20)21)6-7-14(10)18-15(22)17-9-11-2-4-12(16)5-3-11/h2-8H,9H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSDGCHXQZPXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorophenyl)methyl]-3-(2-methyl-4-nitrophenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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